BenchChemオンラインストアへようこそ!

4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Medicinal Chemistry Scaffold Design HDAC6 Inhibition

4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 1708168-49-3) is a heterocyclic aromatic amine of molecular formula C₁₅H₁₁F₂N₃O₂ and molecular weight 303.26 g·mol⁻¹. It integrates a 1,2,4-oxadiazole core substituted at position 3 with a 2-(difluoromethoxy)phenyl ring and at position 5 with a para-aniline moiety.

Molecular Formula C15H11F2N3O2
Molecular Weight 303.26 g/mol
Cat. No. B11794516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
Molecular FormulaC15H11F2N3O2
Molecular Weight303.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)N)OC(F)F
InChIInChI=1S/C15H11F2N3O2/c16-15(17)21-12-4-2-1-3-11(12)13-19-14(22-20-13)9-5-7-10(18)8-6-9/h1-8,15H,18H2
InChIKeyLIVTTYKNTMLZIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline – Structural and Procurement Baseline for a 1,2,4-Oxadiazole Research Intermediate


4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 1708168-49-3) is a heterocyclic aromatic amine of molecular formula C₁₅H₁₁F₂N₃O₂ and molecular weight 303.26 g·mol⁻¹ [1]. It integrates a 1,2,4-oxadiazole core substituted at position 3 with a 2-(difluoromethoxy)phenyl ring and at position 5 with a para-aniline moiety [1]. The compound is commercially supplied as a research intermediate and building block, typically at ≥95% purity, and is catalogued for use in medicinal chemistry and materials science . Its computed XLogP3-AA of 3.7 and topological polar surface area of 74.2 Ų place it within favourable drug-like property space, positioning it as a versatile scaffold for further derivatisation [1].

Why 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline Cannot Be Interchanged with Closest Regioisomers or Des-Fluoro Analogs


The ortho-difluoromethoxy substitution on the 3-phenyl ring and the para-aniline attachment at the oxadiazole 5-position collectively define a unique pharmacophoric topology that cannot be reproduced by the three immediate structural analogs: the para-difluoromethoxy regioisomer (CAS 1707609-07-1), the meta-aniline regioisomer (CAS 1710202-09-7), or the non-fluorinated parent (CAS 54494-12-1). The ortho-OCF₂H group establishes a distinct hydrogen-bond-acceptor vector and alters the conformational preference of the biaryl system relative to para-substituted analogs, which directly impacts binding-site complementarity in targets such as HDAC6 and kinase ATP pockets where oxadiazole-based inhibitors are being developed [1][2]. Generic substitution therefore risks both loss of potency and altered selectivity profiles in structure–activity relationship (SAR) programmes [3].

Quantitative Differentiation Evidence for 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline Versus Closest Analogs


Ortho-Difluoromethoxy Conformational Constraint Versus Para-Substituted Regioisomer: Hydrogen-Bond Acceptor Vector Analysis

The ortho-OCF₂H substituent in the target compound introduces a gauche conformational preference that orients the –OCF₂H hydrogen-bond acceptor toward the oxadiazole ring, creating a contiguous acceptor surface absent in the para-OCF₂H regioisomer (CAS 1707609-07-1). This topology overlaps with the cap-group recognition motif exploited in selective HDAC6 inhibitors, where oxadiazole-amine derivatives bearing ortho-fluorinated phenyl rings exhibit IC₅₀ values in the low nanomolar range [1]. By contrast, para-substituted analogs present the –OCF₂H group in a divergent orientation, reducing shape complementarity [2].

Medicinal Chemistry Scaffold Design HDAC6 Inhibition

Lipophilicity Differentiation: Computed XLogP3-AA of 3.7 Versus Non-Fluorinated Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 3.7 [1], reflecting the lipophilicity-enhancing effect of the difluoromethoxy substituent. The non-fluorinated analog 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 54494-12-1, MW 237.3) has a computed XLogP3 of approximately 2.5 (estimated based on fragment constants; ΔLogP ≈ +1.2 units attributable to –OCF₂H). This LogP elevation of ~1.2 log units is consistent with the known Hansch π constant for –OCF₂H (π ≈ +0.7 to +1.0 depending on positional context) [2] and translates into approximately 15-fold higher predicted membrane permeability according to the Lipinski–Waring model [3].

Drug Design ADME Lead Optimisation

Purity Specification as a Procurement Decision Factor: ≥95% Versus Typical Library-Grade Analogs

The target compound is supplied with a minimum purity specification of 95% (HPLC) by multiple independent vendors including AKSci (Cat. 8901EC) and Chemenu (Cat. CM509700, 97%) . This exceeds the typical 90–93% purity offered for several regioisomeric analogs in screening-library format, where lower purity can confound dose–response data interpretation [1]. A purity differential of ≥2–5 percentage points is material in biochemical assay reproducibility, particularly at compound concentrations above 10 μM where impurities may contribute to off-target readout [2].

Chemical Procurement Quality Control Reproducibility

Para-Aniline Derivatisation Handle: Synthetic Utility for Amide and Urea Library Synthesis Versus Meta-Aniline Regioisomer

The para-aniline NH₂ group in the target compound offers superior reactivity in N-acylation and N-sulfonylation reactions compared to the meta-aniline regioisomer (CAS 1710202-09-7), owing to reduced steric hindrance and more favourable electronics for nucleophilic attack. In the context of oxadiazole-amine HDAC6 inhibitor patents, para-substituted aniline derivatives consistently yield higher isolated yields (>75%) in amide coupling than meta-substituted counterparts (typically 50–65% under identical HATU/DIPEA conditions) [1]. This differential reactivity directly affects library production throughput and final compound purity.

Parallel Synthesis Medicinal Chemistry Library Design

Metabolic Stability of the Difluoromethoxy Motif: Class-Level Evidence for Oxidative Dealkylation Resistance

The –OCF₂H group is established in medicinal chemistry as a metabolically stable bioisostere of –OCH₃, resisting cytochrome P450-mediated O-dealkylation that commonly limits the half-life of methoxy-substituted phenyl-oxadiazoles [1]. In a representative class-level comparison, 4-(4-methoxyphenyl)-substituted 1,2,4-oxadiazoles exhibited intrinsic clearance (CLint) in human liver microsomes of >200 μL·min⁻¹·mg⁻¹, whereas the corresponding –OCF₂H analogs showed CLint values of <50 μL·min⁻¹·mg⁻¹, representing a >4-fold improvement in metabolic stability [2]. While compound-specific microsomal data for the target compound are not publicly available, the difluoromethoxy motif is expected to confer a comparable stability advantage over methoxy-bearing analogs.

Drug Metabolism Pharmacokinetics Lead Optimisation

Cytotoxic Activity of 1,2,4-Oxadiazole-Aniline Hybrids in Glioblastoma: Class-Level Benchmarking for Target Compound Positioning

A series of ferulic and caffeic acid-based 1,2,4-oxadiazole molecular hybrids were evaluated against glioblastoma (GBM) cell lines LN229, T98G, and U87, with the most active compound (compound 5) exhibiting IC₅₀ values of 35.1, 34.4, and 37.9 μM respectively, and broader activity against SKOV3 (IC₅₀ = 14.2 μM), MCF7 (30.9 μM), and A549 (18.3 μM) cancer lines without toxicity to healthy human mesenchymal stem cells [1]. This dataset establishes the 1,2,4-oxadiazole-aryl architecture as a viable anticancer scaffold and provides a quantitative baseline against which the target compound can be benchmarked in future profiling studies. The target compound's difluoromethoxy substitution and para-aniline topology are structurally compatible with this pharmacophore class.

Anticancer Activity Glioblastoma Cytotoxicity

Procurement-Relevant Application Scenarios for 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline


HDAC6-Selective Inhibitor Lead Optimisation: Cap-Group SAR Exploration

The ortho-difluoromethoxy substitution pattern creates a contiguous hydrogen-bond acceptor surface that overlaps with the recognition motif of HDAC6-selective inhibitors, as evidenced by patent literature describing fluoroalkyl-oxadiazole-amine derivatives with nanomolar HDAC6 IC₅₀ values [1]. Laboratories engaged in epigenetic drug discovery can utilise this compound as a cap-group scaffold for parallel amide library synthesis, leveraging the para-aniline handle for efficient diversification with carboxylic acid building blocks [1]. The predicted metabolic stability advantage of –OCF₂H over –OCH₃ (class-level CLint reduction >4-fold) [2] further supports its prioritisation in lead optimisation programmes targeting prolonged target engagement.

CNS-Penetrant Kinase Inhibitor Scaffold Development

With a computed XLogP3-AA of 3.7 and TPSA of 74.2 Ų [1], the compound resides within favourable physicochemical space for blood–brain barrier penetration. Compared to the non-fluorinated parent scaffold (estimated XLogP3 ≈ 2.5), the ~1.2 log-unit lipophilicity increase is predicted to enhance passive CNS permeability approximately 15-fold [2]. This positioning makes the compound a rational choice for neuroscience-focused kinase inhibitor programmes where oxadiazole-based hinge-binding motifs are being evaluated for targets such as KNa1.1 (KCNT1) [3].

Anticancer Library Synthesis with Pre-Established Cytotoxicity Benchmarking

The 1,2,4-oxadiazole scaffold has demonstrated reproducible antiproliferative activity across glioblastoma (U87, T98G, LN229) and ovarian (SKOV3) cell lines, with lead compounds from the class achieving IC₅₀ values of 14–38 μM without toxicity to healthy mesenchymal stem cells [1]. Procurement of the target compound enables its incorporation into a focused anticancer library, where the cytotoxicity of newly synthesised derivatives can be directly benchmarked against these published reference values, accelerating the identification of compounds with improved potency and therapeutic windows.

Agrochemical Fungicide Lead Generation: Microbiocidal Oxadiazole SAR

Patent WO2017109044 establishes that phenyl-oxadiazole derivatives bearing difluoromethoxy substituents exhibit microbiocidal, particularly fungicidal, activity against phytopathogenic fungi [1]. The target compound, with its ortho-difluoromethoxy and para-aniline topology, represents a versatile intermediate for synthesising amide- and urea-linked analogs for evaluation in agricultural fungicide screening cascades, where the difluoromethoxy group's metabolic stability may contribute to enhanced field persistence [2].

Quote Request

Request a Quote for 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.